Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
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Overview
Description
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound. It is characterized by its multiple sulfonate groups and a triazine core, making it a highly water-soluble molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps. The process typically starts with the preparation of the triazine core, followed by the introduction of the sulfonate groups and the vinylene linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the sulfonate groups, potentially converting them into other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s water solubility makes it useful in biological assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged molecules, while the triazine core can participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications.
Comparison with Similar Compounds
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can be compared with other similar compounds, such as:
Tetrasodium 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulphonato-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate]: This compound has a similar structure but differs in the number of sulfonate groups and the presence of an anthracene moiety.
Hexasodium 2,2’-(ethylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate): This compound is similar but has an ethylene linkage instead of a vinylene linkage, affecting its chemical properties and reactivity.
Properties
CAS No. |
76482-78-5 |
---|---|
Molecular Formula |
C40H38N12Na6O22S6 |
Molecular Weight |
1369.1 g/mol |
IUPAC Name |
hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |
InChI Key |
ZECOZQHKQDLCBT-IRTUOLCXSA-H |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
physical_description |
Liquid; Dry Powder |
Related CAS |
114456-70-1 (Parent) |
Origin of Product |
United States |
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